7-Bromo-5-fluoro-2,2-dimethylchroman-4-one is a synthetic organic compound with the molecular formula CHBrF O. It belongs to the class of chromanones, which are bicyclic compounds characterized by a benzene ring fused to a dihydropyran ring. This compound is notable for its unique bromine and fluorine substitutions, which can significantly influence its chemical reactivity and biological properties. The compound is identified by its CAS number 1427501-50-5 and has garnered attention for its potential applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is commercially available from chemical suppliers and is used primarily in research settings.
7-Bromo-5-fluoro-2,2-dimethylchroman-4-one is classified as a chromanone derivative. Chromanones are known for their diverse biological activities and are often explored for their pharmacological potential.
The synthesis of 7-Bromo-5-fluoro-2,2-dimethylchroman-4-one typically involves two key steps: bromination and fluorination of a chromanone precursor.
Methods:
Technical Details:
The molecular structure of 7-Bromo-5-fluoro-2,2-dimethylchroman-4-one features:
Property | Value |
---|---|
Molecular Formula | CHBrF O |
Molecular Weight | 273.10 g/mol |
IUPAC Name | 7-bromo-5-fluoro-2,2-dimethyl-3H-chromen-4-one |
InChI Key | CWJJNLDWNZSIOG-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(=O)C2=C(O1)C=C(C=C2F)Br)C |
This data provides essential information for understanding the compound's chemical behavior and interactions.
7-Bromo-5-fluoro-2,2-dimethylchroman-4-one can undergo various chemical reactions:
Types of Reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for 7-Bromo-5-fluoro-2,2-dimethylchroman-4-one involves its interaction with specific molecular targets:
Process:
This mechanism underlines its potential therapeutic applications.
The physical and chemical properties are crucial for understanding how this compound behaves under different conditions and its suitability for various applications.
7-Bromo-5-fluoro-2,2-dimethylchroman-4-one has several scientific uses:
Scientific Uses:
This compound's diverse applications underscore its significance in both academic research and industrial settings.
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8